(2S)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
(2S)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds contain a thiophene ring and exhibit similar chemical properties and reactivity.
Imidazole Derivatives: These compounds contain an imidazole ring and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
(2S)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific structural features, including the presence of both an amino group and a thiazole ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-7(13-5(2)10-4)3-6(9)8(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
NPVXDTNPWCLSDB-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(C(=O)O)N |
Origin of Product |
United States |
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